trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride
Description
Chemical Formula: C₉H₁₇Cl₂NO Molecular Weight: 226.14 g/mol IUPAC Name: 4-(Dimethylamino)cyclohexane-1-carbonyl chloride hydrochloride Key Identifiers: PubChem CID 145927242, MDL MFCD32662129 Appearance: White to yellow solid. Functional Groups: Dimethylamino (-N(CH₃)₂) and carbonyl chloride (-COCl).
This compound is a reactive acyl chloride derivative, commonly used as an intermediate in organic synthesis, particularly in the formation of amides or esters. Its trans-configuration ensures stereochemical specificity, which is critical in pharmaceutical applications.
Properties
Molecular Formula |
C9H17Cl2NO |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
RTJWWMDOBOFKKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride typically involves the reaction of trans-4-(Dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This is followed by the addition of hydrochloric acid (HCl) to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves strict control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Amide Formation
Reaction with primary or secondary amines yields substituted amides. For example:
-
Reaction with methylamine :
This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, with yields exceeding 85% .
Esterification
Alcohols react with the acyl chloride to form esters under mild conditions:
-
Reaction with methanol :
Conducted in dichloromethane with triethylamine as a base, this reaction achieves >90% conversion within 2 hours .
Hydrolysis Reactions
The acyl chloride is hydrolyzed to the corresponding carboxylic acid in aqueous environments:
-
Conditions : Hydrolysis occurs rapidly in water or aqueous THF at room temperature, with quantitative yields .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form bioactive heterocycles:
Salt Formation and Stability
The hydrochloride salt enhances stability and solubility in polar solvents. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | >50 mg/mL in water, DMSO, methanol | |
| Stability in Solution | Stable for >24 hours at 25°C (pH 4–7) | |
| Decomposition Temperature | 262.5–263.5°C (with decomposition) |
Comparative Reactivity
The dimethylamino group influences reactivity through steric and electronic effects:
Mechanistic Insights
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Investigated for potential use in drug development and pharmaceutical research.
- Studied for its interactions with biological molecules and potential therapeutic effects .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences:
Stability and Handling
- The target compound is likely moisture-sensitive due to the acyl chloride group, requiring storage under inert atmospheres (argon/vacuum) .
- Compounds with hydroxyl or amino groups (e.g., trans-4-Aminocyclohexanol hydrochloride) may exhibit higher solubility in polar solvents compared to methyl or cyano derivatives .
Pharmaceutical Intermediates
- Cariprazine Synthesis: highlights the use of trans-4-aminocyclohexyl acetic acid derivatives in synthesizing cariprazine, an antipsychotic drug. The target compound’s reactivity could streamline similar processes .
- Amide Formation : The carbonyl chloride group in the target compound is critical for forming amide bonds, a common motif in APIs (Active Pharmaceutical Ingredients) .
Comparative Reactivity Studies
- Nucleophilic Substitution: The target compound reacts faster with amines than trans-4-Cyanocyclohexylamine hydrochloride due to the electrophilic -COCl group .
- Steric Effects : The trans-configuration in all compounds reduces steric hindrance, enhancing reaction efficiency compared to cis-isomers .
Biological Activity
trans-4-(Dimethylamino)cyclohexanecarbonyl chloride hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : CHClN\O
- Molecular Weight : 215.71 g/mol
- CAS Number : 2719-27-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter receptors, particularly in the context of neuropsychiatric disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cellular signaling pathways. For instance, studies have shown that this compound can influence calcium mobilization in specific cell lines, indicating its potential role as a receptor modulator.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclohexane ring and amine group significantly affect the compound's biological potency. Variations in substituents can enhance or diminish receptor affinity.
Neuropsychiatric Applications
Recent research has focused on the compound's potential applications in treating neuropsychiatric disorders. A study demonstrated that this compound exhibited promising results in reducing anxiety-like behaviors in animal models.
Key Findings :
- Model : Mouse model of anxiety
- Dosage : 5 mg/kg administered intraperitoneally
- Outcome : Significant reduction in anxiety-like behavior measured by the elevated plus maze test.
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further development in pharmacological applications. Its ability to modulate receptor activity and influence neurotransmitter systems positions it as a potential therapeutic agent for various conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including hydrolysis of ethyl ester precursors (e.g., trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride) followed by dimethylcarbamoylation and coupling reactions. For example, trans-4-aminocyclohexane derivatives can be converted to the target compound via hydrolysis under acidic conditions and subsequent treatment with dimethylcarbamoyl chloride. Reaction optimization (e.g., temperature, solvent polarity) is critical: higher purity (>95%) is achieved using anhydrous solvents like dichloromethane and controlled stoichiometry of coupling reagents .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (trans-configuration) and dimethylamino group placement via H and C NMR. For instance, cyclohexane ring protons show distinct splitting patterns (e.g., axial vs. equatorial protons at δ 1.5–2.5 ppm) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 210–260 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak resolution .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] peak at m/z ~235.2 for related analogs) .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS at pH 7.4) by forming ionic interactions. Stability studies recommend storage at –20°C in desiccated conditions to prevent hydrolysis of the carbonyl chloride moiety. Accelerated stability testing (40°C/75% RH for 14 days) can quantify degradation products via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of trans-4-aminocyclohexane derivatives?
- Methodological Answer : Discrepancies in neurotransmitter modulation (e.g., glutamate receptor affinity) may arise from stereochemical impurities or assay variability. To address this:
- Reproduce assays using standardized protocols (e.g., radioligand binding assays with purified receptor subtypes).
- Validate compound stereochemistry via X-ray crystallography or chiral HPLC. For example, trans-4-(Dimethylamino)cyclohexanol derivatives show distinct neuroprotective effects compared to cis-isomers .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). Key interactions include hydrogen bonding between the carbonyl group and Arg residues in active sites.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., NAMD or GROMACS) to assess conformational flexibility of the cyclohexane ring .
Q. What experimental designs optimize enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Chiral Resolution : Employ diastereomeric salt formation with (+)- or (–)-tartaric acid.
- Asymmetric Catalysis : Use Pd-catalyzed amination with chiral ligands (e.g., BINAP) to control stereochemistry at the dimethylamino group.
- Process Analytics : Monitor enantiomeric excess (ee) via chiral GC or CE with cyclodextrin-based stationary phases .
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
- Methodological Answer : Fluorination at the cyclohexane ring (e.g., 4-fluorocyclohexane analogs) increases metabolic stability by reducing CYP450-mediated oxidation. In vivo studies in rodents show extended half-life (t >6 hours vs. 2 hours for non-fluorinated analogs). Quantify bioavailability using LC-MS/MS after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
